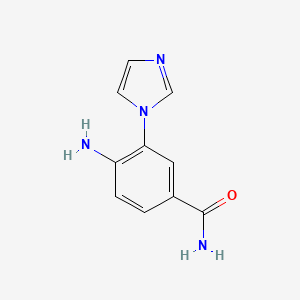

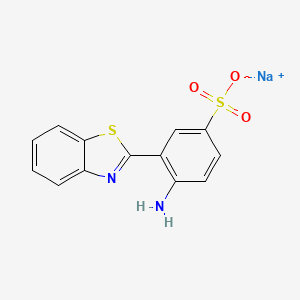

![molecular formula C14H10N2 B2474319 2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile CAS No. 4949-02-4](/img/structure/B2474319.png)

2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions : A derivative of this compound, N-(cyano(naphthalen-1-yl)methyl)benzamide, was synthesized for the colorimetric sensing of fluoride anions. The compound exhibited a drastic color transition in response to fluoride anion, useful for naked-eye detection in solution. This sensing behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Liquid Chromatographic Determination of Carboxylic Acids : Another derivative, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, was used for ultraviolet and fluorescent detection in liquid chromatography for the determination of carboxylic acids. This reagent is stable and reacts quickly with carboxylate potassium salts, demonstrating its utility in analytical chemistry (Yasaka et al., 1990).

Photoreactions and Photophysical Properties : Studies have explored the photoreactions and photophysical properties of related compounds. For example, the photochemical reactions of 1,2-dicyanonaphthalene with alkenes and dienes in acetonitrile were studied, revealing insights into the reaction mechanisms and product yields depending on solvent composition (Kubo et al., 1999).

Synthesis and Characterization of Derivatives : Research has also focused on the synthesis and characterization of various derivatives of this compound. One study described the preparation of 2-(naphthalene-2-yl)-2-(naphthalene-2ylamino) acetonitrile ligand and its metal ion complexes, with an emphasis on their antibacterial properties (Al-amery, 2016).

Photocatalytic Oxidation Studies : In another application, the photocatalytic oxidation of naphthalene using titanium dioxide in acetonitrile-water solutions was investigated. This study provided insights into the oxidation products and reaction mechanisms, demonstrating the potential of photocatalytic processes in environmental applications (Ohno et al., 2003).

Fluorescence Detection of Free Radicals : The compound has also been utilized in the development of methods for detecting free radicals. A study demonstrated the use of a naphthalene derivative for the fluorescence detection of radical scavenging reactions, highlighting its potential in free radical research (Gerlock et al., 1990).

properties

IUPAC Name |

2-[6-(cyanomethyl)naphthalen-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c15-7-5-11-1-3-13-10-12(6-8-16)2-4-14(13)9-11/h1-4,9-10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWVWBONNSEWDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC#N)C=C1CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-((4-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474239.png)

![1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2474240.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2474242.png)

![2-(3-ethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2474245.png)

![5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2474249.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2474256.png)

![2-cyano-N-(2-methylcyclohexyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2474258.png)